molecular formula C13H18ClNO3S2 B2536147 3-chloro-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide CAS No. 1448071-37-1

3-chloro-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide

Cat. No.: B2536147
CAS No.: 1448071-37-1
M. Wt: 335.86
InChI Key: DWISAPWAWSQLNV-UHFFFAOYSA-N
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Description

3-chloro-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide is a synthetic sulfonamide derivative intended for research applications. Sulfonamides represent a significant class of organosulfur compounds known for a broad spectrum of pharmacological activities, which historically include antibacterial properties as well as roles as anti-carbonic anhydrase agents and dihydropteroate synthetase inhibitors . The core structure of a sulfonamide is characterized by a sulfur center connected to two oxygen atoms and a nitrogen atom, which is part of a substituted amine group . The specific structure of this compound incorporates a 2-methylbenzene ring and a unique 3-methoxythiolane moiety, which may influence its physicochemical properties and biological interactions. Researchers may explore this molecule for its potential in various biochemical and pharmacological studies, including enzyme inhibition assays and as a building block in medicinal chemistry. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-chloro-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S2/c1-10-11(14)4-3-5-12(10)20(16,17)15-8-13(18-2)6-7-19-9-13/h3-5,15H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWISAPWAWSQLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCSC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide typically involves multiple steps, including the introduction of the sulfonamide group and the incorporation of the thiolan ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Antibacterial Properties
Sulfonamides are well-known for their antibacterial effects, primarily through the inhibition of bacterial folic acid synthesis. Research indicates that compounds similar to 3-chloro-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide exhibit significant antibacterial activity against various strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. A study demonstrated that a related sulfonamide derivative had an IC50 value indicating potent antibacterial efficacy against these pathogens.

Antiviral Effects
There is emerging evidence suggesting that sulfonamide derivatives can also exhibit antiviral properties. For instance, a study on N-phenylbenzamide derivatives found that structurally related compounds could significantly inhibit Hepatitis B Virus (HBV) replication in vitro. This mechanism was associated with increased levels of A3G, indicating potential for similar antiviral activities in the target compound.

Anticancer Potential
The anticancer properties of sulfonamides have been widely studied. Investigations into compounds similar to this compound revealed their ability to induce apoptosis in cancer cell lines. One notable study reported that certain sulfonamide derivatives showed remarkable activity against multiple human tumor cell lines, including those from lung, colon, breast, and prostate cancers, at low micromolar concentrations .

Structure-Activity Relationship (SAR)

The structure of this compound contributes significantly to its biological activity. The presence of the sulfonamide group is critical for its antibacterial and anticancer activities. Modifications to the thiolane moiety have been shown to influence the compound's efficacy and selectivity against various biological targets.

Case Study 1: Antibacterial Efficacy

A study focused on a series of sulfonamide derivatives reported significant inhibition against Staphylococcus aureus. The tested compound exhibited an IC50 value of approximately 5 µg/mL, demonstrating its potential as a therapeutic agent against bacterial infections.

Case Study 2: Anticancer Activity

In vitro testing conducted by the National Cancer Institute (NCI) evaluated the anticancer activity of various sulfonamide derivatives. Among them, a compound structurally related to this compound showed remarkable cytotoxicity against multiple cancer cell lines with GI50 values ranging from 1.9 to 3.0 µM .

Summary Table of Key Findings

Application Activity IC50/Effective Concentration Target Organism/Cell Line
AntibacterialInhibition of Staphylococcus aureus~5 µg/mLBacterial pathogens
AntiviralInhibition of HBV replicationNot specifiedHepatitis B Virus
AnticancerCytotoxicity against cancer cells1.9 - 3.0 µMHuman tumor cell lines

Mechanism of Action

The mechanism of action of 3-chloro-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural motifs include:

  • Chloro-methylbenzene sulfonamide backbone : Common in antimicrobial and enzyme-inhibiting agents.
  • 3-Methoxythiolan substituent : A rare moiety combining a sulfur heterocycle (thiolan) with a methoxy group, likely influencing lipophilicity and target binding.

Table 1: Structural Comparison with Analogs

Compound Name Key Substituents Molecular Formula Reported Activity/Properties Source Evidence
3-Chloro-N-[(3-furanylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide Furanyl, thienylmethyl, methoxy C₁₇H₁₅ClNO₃S₂ Not specified
3-Chloro-N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-methylbenzene-1-sulfonamide Pyrazole, cyclopentyl, cyclopropyl C₁₉H₂₄ClN₃O₂S Not specified
3-Chloro-N-(diethylcarbamothioyl)benzamide (Ni complex) Diethylcarbamothioyl, metal coordination C₁₀H₁₁ClN₂OS Crystal structure (distorted square planar)
3-Chloro-N-(3-fluorophenyl)benzamide derivatives Fluorophenyl, dioxoisoindolyl C₂₂H₁₄ClFN₂O₃ Not specified

Physicochemical Properties

  • Steric effects : Bulky substituents (e.g., cyclopropyl-pyrazole in ) reduce conformational flexibility, which may enhance target selectivity but complicate synthesis.

Biological Activity

3-chloro-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chlorinated benzene ring, a methoxythiolan moiety, and a sulfonamide functional group. The following sections will detail the biological activity of this compound, including its pharmacological effects, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be expressed as C12H14ClN1O2SC_{12}H_{14}ClN_{1}O_{2}S. Its structural components contribute to its biological activity, particularly in terms of interaction with biological targets.

Antimicrobial Activity

Sulfonamides, including the compound , are known for their antimicrobial properties. They function primarily by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This mechanism is critical for bacterial growth and replication.

Research Findings:

  • A study indicated that sulfonamide derivatives exhibit significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

Anti-Cancer Potential

Recent investigations have highlighted the anti-cancer potential of sulfonamide derivatives. Compounds similar to this compound have shown promise in inhibiting tumor cell proliferation.

Case Study:
A study utilizing zebrafish as a model organism demonstrated that certain sulfonamides could interfere with tumor cell growth in vivo. The mechanism involved the modulation of cellular pathways associated with apoptosis and cell cycle regulation .

Toxicity Profile

The toxicity of sulfonamides is an essential consideration in their application. The acute toxicity levels (LD50) for related compounds have been reported to be greater than 2000 mg/kg in rodent models, indicating a relatively low risk for acute toxicity .

Metabolic Pathways:
Research into the metabolism of sulfonamides indicates that they are primarily metabolized in the liver through conjugation processes, leading to various metabolites that may also exhibit biological activity or toxicity .

Data Table: Biological Activity Summary

Activity Effect Reference
AntibacterialInhibition of bacterial growth
Anti-cancerInhibition of tumor cell proliferation
Acute Toxicity (LD50)>2000 mg/kg

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